molecular formula C22H14ClF2NO3S B3032252 1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 1326806-72-7

1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

Cat. No.: B3032252
CAS No.: 1326806-72-7
M. Wt: 445.9
InChI Key: BOPMSYMWKBFMAQ-UHFFFAOYSA-N
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Description

1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a benzyl group, a chlorophenylsulfonyl group, and two fluorine atoms on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl aldehyde in the presence of a base.

    Introduction of the sulfonyl group: The quinoline intermediate is then treated with a sulfonyl chloride derivative, such as 3-chlorobenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Benzylation: Finally, the benzyl group is introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.

    Material Science: The compound’s fluorinated quinoline core makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the sulfonyl and fluorine groups enhances its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-[(3-chlorophenyl)sulfonyl]quinolin-4(1H)-one: Lacks the fluorine atoms, which may affect its biological activity and chemical properties.

    6,7-difluoroquinolin-4(1H)-one: Lacks the benzyl and sulfonyl groups, resulting in different reactivity and applications.

    3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one: Lacks the benzyl group, which may influence its interaction with biological targets.

Uniqueness

1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is unique due to the combination of its structural features, including the benzyl, sulfonyl, and fluorine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-benzyl-3-(3-chlorophenyl)sulfonyl-6,7-difluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF2NO3S/c23-15-7-4-8-16(9-15)30(28,29)21-13-26(12-14-5-2-1-3-6-14)20-11-19(25)18(24)10-17(20)22(21)27/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPMSYMWKBFMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137552
Record name 4(1H)-Quinolinone, 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1326806-72-7
Record name 4(1H)-Quinolinone, 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1326806-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Quinolinone, 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
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1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
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1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
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1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
Reactant of Route 5
1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
Reactant of Route 6
1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

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